An In-depth Technical Guide to the Chemical Properties of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
An In-depth Technical Guide to the Chemical Properties of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a metabolite of the well-known carcinogen 2-acetylaminofluorene (AAF). Its chemical structure, featuring a fluorene backbone with both a hydroxyl and an acetamido group, makes it a compound of interest in the study of carcinogenesis and drug metabolism. This guide provides a comprehensive overview of its known chemical and physical properties, metabolic pathways, and toxicological significance. It is crucial to note that while this compound is referenced in toxicological studies, detailed experimental data, particularly spectroscopic characterization, remains scarce in publicly accessible literature. Much of the available information is in the context of its role as a metabolite.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 57229-41-1 | Guidechem[1] |
| Molecular Formula | C₁₅H₁₃NO₂ | ChemicalBook[2] |
| Molecular Weight | 239.27 g/mol | ChemicalBook[2] |
| Boiling Point | 381.93°C (rough estimate) | ChemicalBook[2] |
| Density | 1.1198 g/cm³ (rough estimate) | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Appearance | Not available | - |
Note: The boiling point and density are estimations and should be treated with caution. No experimental melting point or solubility data for the compound with CAS number 57229-41-1 could be located.
Synthesis and Metabolism
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is primarily known as a metabolite of 2-acetylaminofluorene (AAF). The metabolic pathway involves the enzymatic conversion of AAF in the liver.
Metabolic Pathway of 2-Acetylaminofluorene (AAF)
The formation of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide from AAF proceeds through an intermediate, 2-acetylaminofluoren-9-one. This ketone is then reduced to the corresponding alcohol. This metabolic conversion is catalyzed by hepatic microsomal and cytosolic enzymes.
Caption: Metabolic conversion of 2-acetylaminofluorene.
Experimental Protocols
A detailed, peer-reviewed laboratory synthesis protocol for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide could not be located in the available literature. However, based on its metabolic pathway, a plausible synthetic route would involve the reduction of 2-acetylaminofluoren-9-one.
Hypothetical Experimental Protocol: Reduction of 2-acetylaminofluoren-9-one
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Reaction: The reduction of the ketone group in 2-acetylaminofluoren-9-one to a hydroxyl group can be achieved using a mild reducing agent.
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Reagents and Solvents:
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2-acetylaminofluoren-9-one (starting material)
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Sodium borohydride (NaBH₄) as the reducing agent
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Methanol or ethanol as the solvent
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Procedure:
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Dissolve 2-acetylaminofluoren-9-one in an appropriate alcohol solvent (e.g., methanol) in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Characterization: The purified product would then be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity.
Disclaimer: This is a generalized, hypothetical protocol. A thorough literature search for a specific, validated method is strongly recommended before attempting any synthesis.
Spectroscopic Data
A significant challenge in providing a complete chemical profile of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is the lack of publicly available, experimentally determined spectroscopic data for the compound with CAS number 57229-41-1.
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¹H and ¹³C NMR: No experimental ¹H or ¹³C NMR spectra for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide could be located.
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Infrared (IR) Spectroscopy: No experimental IR spectrum for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide could be located.
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Mass Spectrometry (MS): The NIST WebBook provides a mass spectrum for a compound with CAS number 53-95-2, which is listed with the synonym N-(9H-Fluoren-2-yl)-N-hydroxy-acetamide. This is the N-hydroxy isomer and not the 9-hydroxy target of this guide. It is crucial to avoid using this spectrum for the characterization of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
Toxicological Profile and Biological Activity
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is considered a questionable carcinogen with experimental tumorigenic data.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]
Carcinogenic Mechanism
The carcinogenicity of 2-acetylaminofluorene and its metabolites is linked to their ability to form adducts with DNA, leading to mutations. The metabolic activation to electrophilic derivatives is a key step in this process. While the specific signaling pathways activated by N-(9-Hydroxy-9H-fluoren-2-yl)acetamide are not well-defined, the general mechanism for fluorene-derived carcinogens involves metabolic activation and subsequent DNA damage.
Caption: General carcinogenic mechanism of fluorene derivatives.
The genotoxicity of 2-acetylaminofluorene and its metabolites has been studied, and it is known that reactive derivatives are active in a variety of prokaryotic and eukaryotic assays for mutagenesis and DNA damage.[3] The formation of DNA adducts by N-hydroxy derivatives of 2-acetylaminofluorene has been demonstrated to be a critical event in its carcinogenicity.
Conclusion
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a significant metabolite in the biotransformation of the carcinogen 2-acetylaminofluorene. While its role in carcinogenesis is recognized, a comprehensive understanding of its chemical and physical properties is hampered by a notable lack of publicly available experimental data, particularly spectroscopic information. Researchers and drug development professionals should exercise caution and verify the identity of this compound with appropriate analytical methods, being especially mindful of potential confusion with its N-hydroxy isomer. Further research is warranted to fully characterize this compound and elucidate its specific biological activities and signaling pathways.
